1-Boc-3-ethynyl-3-methylazetidine

Description

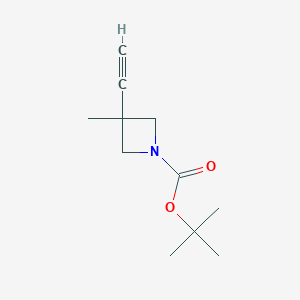

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-ethynyl-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-6-11(5)7-12(8-11)9(13)14-10(2,3)4/h1H,7-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABXYAIWJAIARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301150043 | |

| Record name | 1-Azetidinecarboxylic acid, 3-ethynyl-3-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-76-3 | |

| Record name | 1-Azetidinecarboxylic acid, 3-ethynyl-3-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-ethynyl-3-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Analysis of the Chemical Reactivity and Derivatization Pathways of 1 Boc 3 Ethynyl 3 Methylazetidine

Reactions Involving the Terminal Alkyne Functionality of 1-Boc-3-ethynyl-3-methylazetidine

The terminal ethynyl (B1212043) group is a highly versatile functional handle, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in medicinal chemistry and materials science for constructing more complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yield, mild reaction conditions, and exceptional tolerance of a wide range of functional groups, including the Boc-protected azetidine (B1206935) core. The reaction proceeds via the copper-catalyzed coupling of the terminal alkyne of this compound with an organic azide (B81097) (R-N₃). The resulting triazole-containing azetidine derivatives are of significant interest as potential bioactive molecules, as the triazole ring can act as a stable linker or a pharmacologically active moiety.

Interactive Data Table: Typical Conditions for CuAAC Reaction

| Parameter | Description | Examples |

| Copper(I) Source | Provides the catalytic Cu(I) species. | CuI, CuBr, CuSO₄/Sodium Ascorbate, [Cu(CH₃CN)₄]PF₆ |

| Solvent | The reaction medium. | THF, t-BuOH/H₂O, DMSO, DMF |

| Ligand (Optional) | Stabilizes the Cu(I) catalyst and accelerates the reaction. | TBTA, THPTA |

| Temperature | The reaction is typically performed at or slightly above room temperature. | 25 °C - 60 °C |

| Reactant | The azide partner for the cycloaddition. | Benzyl azide, Phenyl azide, Alkyl azides |

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, would allow for the direct attachment of various aromatic or unsaturated systems to the C3-position of the azetidine ring. The reaction involves the oxidative addition of the palladium catalyst to the aryl/vinyl halide, followed by transmetalation with a copper acetylide (formed in situ from the alkyne) and subsequent reductive elimination to yield the coupled product. The mild conditions are generally compatible with the N-Boc protecting group. Copper-free variants of the Sonogashira reaction have also been developed, which can be advantageous for substrates sensitive to copper salts.

Interactive Data Table: Typical Conditions for Sonogashira Cross-Coupling

| Parameter | Description | Examples |

| Palladium Catalyst | The primary catalyst for the cross-coupling cycle. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper(I) Co-catalyst | Facilitates the formation of the reactive acetylide. | CuI |

| Base | Required for the deprotonation of the terminal alkyne. | Et₃N, Piperidine (B6355638), Diisopropylamine (DIPA) |

| Solvent | The reaction medium. | THF, DMF, Toluene |

| Coupling Partner | The aryl or vinyl halide. | Iodobenzene, Bromopyridine, Vinyl triflate |

Hydration and Hydroamination Reactions of the Ethynyl Group

The terminal alkyne of this compound can undergo hydration to form a carbonyl group. The regiochemical outcome of this reaction is controllable by the choice of catalyst.

Markovnikov Hydration : In the presence of aqueous acid (like H₂SO₄) and a mercury(II) salt (HgSO₄) catalyst, water adds across the triple bond in a Markovnikov fashion. The initial enol product rapidly tautomerizes to the more stable ketone, yielding 1-Boc-3-acetyl-3-methylazetidine.

Anti-Markovnikov Hydration : Hydroboration-oxidation provides the anti-Markovnikov addition product. Reaction with a sterically hindered borane (e.g., disiamylborane or 9-BBN), followed by oxidative workup with hydrogen peroxide and a base, yields an aldehyde after tautomerization of the intermediate enol.

Hydroamination involves the addition of an N-H bond across the alkyne. This can also proceed with either Markovnikov or anti-Markovnikov selectivity depending on the catalyst system, providing access to enamines and imines, which are valuable synthetic intermediates.

Markovnikov Hydroamination : Gold and other late transition metal catalysts typically favor the Markovnikov addition of an amine to the internal carbon of the alkyne, leading to an enamine that can tautomerize to an imine or be hydrolyzed to a ketone.

Anti-Markovnikov Hydroamination : Certain catalysts, often based on early transition metals or employing specific reaction pathways like a metal-vinylidene mechanism, can direct the amine to the terminal carbon, yielding the anti-Markovnikov enamine.

Transition Metal-Catalyzed Carbometallation and Cycloaddition Reactions

The ethynyl group is a versatile substrate for various other metal-catalyzed transformations.

Carbometallation : This reaction involves the addition of an organometallic reagent (R-M) across the triple bond, creating a new carbon-carbon bond and a vinyl-metal species. This intermediate can then be trapped with an electrophile, providing a stereoselective route to tri-substituted alkenes attached to the azetidine ring.

Cycloaddition Reactions : Alkynes are excellent dienophiles or dipolarophiles in cycloaddition reactions. For instance, this compound could participate in a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene to form a six-membered ring. It can also undergo [3+2] dipolar cycloadditions with 1,3-dipoles (such as nitrones or nitrile oxides) to generate five-membered heterocyclic rings. These reactions provide powerful methods for rapidly increasing molecular complexity.

Transformations and Functionalization of the Azetidine Ring System within this compound

The strained azetidine ring offers unique opportunities for functionalization, although the specific substitution pattern of this compound imposes certain constraints on its reactivity.

Nucleophilic Additions and Substitutions on the Azetidine Ring

Direct nucleophilic substitution at the C3 position of this compound is not a feasible pathway. The presence of two non-hydrogen substituents (ethynyl and methyl groups) creates a quaternary carbon center that is sterically hindered and lacks a leaving group, precluding Sₙ2-type reactions. Similarly, nucleophilic addition to the saturated, unstrained carbons of the ring itself is not a viable reaction pathway.

However, functionalization of the azetidine ring is possible at other positions, primarily the C2 and C4 carbons adjacent to the nitrogen atom. The N-Boc group is known to facilitate the deprotonation (lithiation) of the α-protons due to its electron-withdrawing nature and coordinating ability.

α-Lithiation and Electrophilic Trapping : Treatment with a strong base, such as sec-butyllithium (s-BuLi), often in the presence of a chelating agent like TMEDA, can selectively remove a proton from the C2 or C4 position. The resulting organolithium intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, alkyl halides, silyl chlorides), introducing a new substituent onto the azetidine ring. This provides a powerful strategy for synthesizing 2,3- or 3,4-disubstituted azetidines from the parent compound.

Additionally, the nitrogen atom itself can be functionalized following the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the secondary amine. This free amine can then undergo standard reactions such as N-alkylation, N-acylation, or reductive amination to introduce a wide variety of substituents at the N1 position.

Ring-Opening Reactions and Subsequent Chemical Modifications

The significant ring strain inherent in the azetidine core of this compound makes it susceptible to nucleophilic ring-opening reactions. This reactivity can be harnessed to generate a variety of acyclic amino compounds with diverse functionalities. The course of these reactions is often dictated by the nature of the nucleophile and the reaction conditions.

Under acidic conditions, protonation of the azetidine nitrogen can facilitate nucleophilic attack at either the C2 or C4 positions. However, the presence of the bulky N-Boc group and the quaternary center at C3 may sterically hinder this approach. A more plausible pathway involves the activation of the azetidine ring through other means, such as the formation of an azetidinium ion.

The reaction of N-Boc protected azetidines with strong nucleophiles, often in the presence of a Lewis acid, can lead to regioselective ring opening. For this compound, this would result in the formation of functionalized γ-amino alcohols or other derivatives, depending on the nucleophile employed. Subsequent modifications of the newly introduced functional groups, as well as the ethynyl and methyl groups, can lead to a wide array of complex molecules.

| Reaction Type | Potential Reagents | Expected Product |

| Acid-catalyzed nucleophilic ring-opening | H₂O/H⁺, ROH/H⁺ | γ-amino alcohol, γ-amino ether |

| Reductive ring-opening | LiAlH₄, H₂/Pd | Substituted propanamines |

| Nucleophilic addition with organometallics | R-MgBr/Cu(I), R₂CuLi | γ-amino alkanes with new C-C bonds |

This table presents potential ring-opening reactions based on the general reactivity of azetidines. Specific experimental data for this compound is not extensively available in the reviewed literature.

Remote Functionalization of the Azetidine Core

Remote functionalization of saturated heterocycles is a contemporary challenge in organic synthesis. For this compound, this would involve the selective modification of the C2 or C4 positions of the azetidine ring without cleavage of the ring itself.

One potential strategy for such a transformation is through a directed C-H activation approach. The Boc group, while primarily a protecting group, can under certain conditions direct metallation to an adjacent carbon atom. However, the steric hindrance and the presence of the quaternary center at C3 may make this challenging.

Alternatively, radical-based methodologies could offer a pathway for remote functionalization. The generation of a nitrogen-centered radical, followed by an intramolecular hydrogen atom transfer (HAT), could lead to the formation of a carbon-centered radical at a remote position, which could then be trapped by a suitable radical acceptor.

| Functionalization Strategy | Potential Reagents/Conditions | Targeted Position |

| Directed C-H activation | Organolithium bases/transition metal catalysts | C2 or C4 |

| Radical-based functionalization | Radical initiators (e.g., AIBN), H-atom abstractors | C2 or C4 |

This table outlines hypothetical pathways for remote functionalization. These are areas of ongoing research and may not have been specifically demonstrated for this compound.

Modifications and Deprotection of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. The deprotection of this compound is a crucial step to enable further derivatization at the nitrogen atom.

This deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide to yield the free secondary amine as its corresponding salt.

| Acid Reagent | Typical Solvent | Reaction Conditions |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature |

| Hydrochloric acid (HCl) | Dioxane, Methanol, or Diethyl ether | 0 °C to room temperature |

This table summarizes common conditions for the acid-catalyzed deprotection of N-Boc groups.

Once the N-Boc group is removed, the resulting 3-ethynyl-3-methylazetidine possesses a secondary amine that can undergo a variety of chemical transformations. This allows for the introduction of a wide range of substituents at the nitrogen atom, further diversifying the molecular scaffold.

Common derivatizations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl groups. Reductive amination with aldehydes or ketones provides another route to N-alkylation.

Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl azetidines.

| Derivatization Type | Reagents | Functional Group Introduced |

| Acylation | RCOCl, (RCO)₂O | Amide |

| Sulfonylation | RSO₂Cl | Sulfonamide |

| Alkylation | R-X, RCHO/reducing agent | Tertiary amine |

| Arylation | Ar-X, Pd or Cu catalyst | N-aryl amine |

This table provides examples of common derivatization reactions for the secondary amine obtained after N-Boc deprotection.

Multi-Component Reactions Incorporating this compound as a Key Synthon

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The terminal alkyne functionality of this compound makes it an attractive candidate for participation in several MCRs.

One such reaction is the A³ coupling (or amine-alkyne-aldehyde coupling), where an aldehyde, an amine, and a terminal alkyne react to form a propargylamine. In this context, this compound would serve as the alkyne component.

Another potential application is in [3+2] cycloaddition reactions . For instance, in the presence of an azide, the ethynyl group could undergo a copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) to form a triazole ring. If the azide is part of another molecule that also contains a third reactive group, this could be part of a multi-component cycloaddition process.

| MCR Type | Other Reactants | Resulting Core Structure |

| A³ Coupling | Aldehyde, Secondary Amine | Propargylamine |

| Azide-Alkyne Cycloaddition | Organic Azide | 1,2,3-Triazole |

This table illustrates potential multi-component reactions where this compound could serve as the alkyne component.

Chemo-, Regio-, and Stereoselectivity in Chemical Transformations of this compound

The presence of multiple reactive sites in this compound raises important questions of selectivity in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in reactions involving nucleophilic attack, the strained azetidine ring could potentially be more reactive than the alkyne. Conversely, under conditions favoring electrophilic addition, the alkyne would likely be the more reactive site. The choice of reagents and reaction conditions is therefore crucial in directing the reaction to the desired functional group.

Regioselectivity is a key consideration in addition reactions to the ethynyl group. For instance, in the hydration of the alkyne, the addition of water can lead to either a methyl ketone or an aldehyde, depending on the regioselectivity of the addition. Similarly, in hydrohalogenation, the halogen can add to either the terminal or the internal carbon of the alkyne.

Stereoselectivity would become a significant factor in reactions that create a new stereocenter. While the starting material is achiral, reactions at the azetidine ring or the alkyne could, in principle, be performed under chiral conditions to induce stereoselectivity. For instance, asymmetric hydrogenation of the alkyne could lead to the formation of a chiral ethyl or ethenyl substituent.

| Selectivity Type | Reaction Context | Controlling Factors |

| Chemoselectivity | Reactions with nucleophiles or electrophiles | Reagent type, reaction conditions |

| Regioselectivity | Additions to the alkyne (e.g., hydration, hydrohalogenation) | Catalyst, solvent, electronic and steric effects |

| Stereoselectivity | Asymmetric reactions (e.g., hydrogenation, addition) | Chiral catalysts, auxiliaries |

This table outlines the key selectivity considerations in the chemical transformations of this compound.

Applications of 1 Boc 3 Ethynyl 3 Methylazetidine in Advanced Organic Synthesis and Medicinal Chemistry

Design and Synthesis of Complex Nitrogen-Containing Heterocyclic Systems Utilizing 1-Boc-3-ethynyl-3-methylazetidine

The dual functionality of this compound—the strained four-membered ring and the reactive alkyne—enables the synthesis of a wide array of complex heterocyclic systems. The alkyne group is a gateway for cycloadditions, coupling reactions, and cyclizations, leading to novel molecular scaffolds.

Spiro Azetidine (B1206935) Derivatives

Spirocycles, compounds with two rings connected by a single common atom, are of great interest in medicinal chemistry due to their inherent three-dimensionality. This compound is an ideal precursor for spiro-azetidines, where the C3 atom of the azetidine ring serves as the spiro-center.

A primary route to these structures is through [2+2] and [3+2] cycloaddition reactions involving the ethynyl (B1212043) group. For instance, 1,3-dipolar cycloadditions are a powerful method for constructing five-membered rings. whiterose.ac.ukresearchgate.netwhiterose.ac.uk The reaction of the terminal alkyne in the azetidine building block with various 1,3-dipoles, such as azomethine ylides or nitrile oxides, can generate novel spirocyclic systems containing both the azetidine and a new heterocyclic ring (e.g., pyrrolidine (B122466) or isoxazoline). whiterose.ac.uknih.govresearchgate.net These reactions often proceed with high regio- and stereoselectivity, providing access to complex and structurally diverse spirocycles. whiterose.ac.ukresearchgate.net

Key Reaction Types for Spirocycle Synthesis:

1,3-Dipolar Cycloadditions: Reaction of the alkyne with dipoles like azides (Huisgen cycloaddition), nitrile oxides, or azomethine ylides. whiterose.ac.ukresearchgate.net

[2+2] Photocycloadditions: The aza Paternò-Büchi reaction, involving the photocycloaddition between an imine and an alkene (or alkyne), is a direct method for creating four-membered rings, which could be applied to form spiro-fused cyclobutenes. rsc.orgsemanticscholar.org

Transition-Metal-Catalyzed Annulations: Palladium or copper catalysts can facilitate the annulation of the alkyne with suitable coupling partners to build the second ring around the C3 position.

Fused and Bridged Azetidine-Containing Ring Systems

Beyond spirocycles, this compound can be elaborated into fused and bridged polycyclic systems. These structures are created when the alkyne participates in an intramolecular cyclization, forming a new ring that shares more than one atom with the original azetidine.

To achieve this, the Boc protecting group is typically removed, and the azetidine nitrogen is functionalized with a side chain containing another reactive group. This sets the stage for an intramolecular reaction with the ethynyl moiety. For example, a Pauson-Khand reaction involving the alkyne and an alkene tethered to the nitrogen can produce fused tricyclic azetidine systems. acs.org Similarly, intramolecular nitrene/alkyne cascades can lead to the formation of complex bridged azacycles. nih.gov Radical cyclizations, such as the anti-Baldwin 4-exo-dig pathway, offer another modern method to construct fused azetidines from ynamides, which can be derived from the starting azetidine. nih.gov

Examples of Intramolecular Cyclization Strategies:

Enyne Metathesis: After attaching an alkene-containing side chain to the nitrogen, ring-closing metathesis can form a larger ring fused to the azetidine.

Radical Cyclizations: Generation of a radical elsewhere in the molecule can trigger an intramolecular addition to the alkyne. nih.gov

Pauson-Khand Reaction: A cobalt-catalyzed [2+2+1] cycloaddition between the alkyne, an alkene, and carbon monoxide can build complex fused systems. acs.org

Scaffolds with Chiral Azetidine Units

While this compound is itself achiral, it serves as an excellent prochiral starting material for the synthesis of enantiomerically enriched azetidine derivatives. The creation of chirality can be achieved through asymmetric reactions targeting the alkyne or by using chiral auxiliaries.

Organocatalysis and transition-metal catalysis are key strategies for introducing stereocenters. For example, an asymmetric addition of an organometallic reagent across the alkyne, guided by a chiral ligand, can generate a new stereocenter adjacent to the azetidine ring. researchgate.net Alternatively, the alkyne can be converted into a different functional group, such as a ketone, which can then undergo asymmetric reduction or alkylation. Gold-catalyzed oxidative cyclization of related N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov Such chiral azetidines are valuable as ligands in asymmetric catalysis or as building blocks for chiral drugs. researchgate.netresearchgate.net

Approaches to Chiral Scaffolds:

Asymmetric Catalysis: Using chiral catalysts (e.g., transition metal complexes or organocatalysts) to direct reactions at the alkyne group. researchgate.netnih.govnih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to control the stereochemical outcome of subsequent reactions.

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic intermediate derived from the starting material.

Utilization as a Building Block in Drug Discovery and Development Programs

The unique structural features of this compound make it a highly valuable building block in modern drug discovery. Its rigid, three-dimensional azetidine core and its synthetically versatile alkyne handle are ideally suited for creating novel molecular entities for pharmaceutical development. google.comchem-contract.com

Scaffold Hopping and Bioisosteric Replacements in Lead Generation

Scaffold hopping is a key strategy in medicinal chemistry used to identify novel drug candidates by replacing a central molecular core with a structurally different but functionally similar scaffold. nih.govnih.govresearchgate.netresearchgate.net Azetidines are frequently used for this purpose. The 3,3-disubstituted azetidine motif in this compound can serve as a bioisosteric replacement for other common groups in drug molecules.

Common Bioisosteric Replacements:

gem-Dimethyl Group: Replacing a gem-dimethyl group with the azetidine ring can improve aqueous solubility and metabolic stability while maintaining a similar spatial arrangement.

Carbonyl Group: The polar nature of the azetidine can mimic a carbonyl group, offering different hydrogen bonding capabilities.

Larger Rings: Azetidines can act as smaller, more rigid, and less lipophilic replacements for rings like piperidine (B6355638) or morpholine, potentially improving pharmacokinetic properties and reducing off-target effects. nih.gov

The presence of the methyl and ethynyl groups at the C3 position provides a unique three-dimensional exit vector from the core scaffold, allowing chemists to explore new regions of chemical space during lead optimization.

Integration into Novel Molecular Libraries for High-Throughput Screening

High-throughput screening (HTS) requires large, diverse libraries of compounds to identify initial "hits" against a biological target. thermofisher.comstanford.edumdpi.com The terminal alkyne of this compound makes it an ideal building block for constructing such libraries via "click chemistry." rsc.orgnd.edu

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and reliable reaction that joins an alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govnih.gov By reacting this compound with a diverse collection of azide-containing molecules, a large library of novel compounds can be rapidly synthesized in parallel. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the azide component. The resulting triazole-linked azetidine scaffolds are well-suited for screening campaigns aimed at discovering new therapeutic agents. nih.govnih.govnih.gov

| Library Synthesis Feature | Advantage of this compound |

| Reaction Amenability | The terminal alkyne is highly reactive in CuAAC ("click chemistry"). nih.gov |

| Diversity Generation | Can be coupled with thousands of commercially available or readily synthesized azides. |

| Purification | Click reactions are often high-yielding, simplifying the purification of library members. nih.gov |

| Scaffold Properties | Introduces a desirable, 3D-rich azetidine core into the library. |

Contribution to Lead Optimization Strategies for Pharmaceutical Candidates

In the realm of drug discovery, lead optimization is a critical phase where the potency, selectivity, and pharmacokinetic properties of a potential drug molecule are fine-tuned. The incorporation of the this compound moiety can significantly contribute to this process in several ways.

The rigid azetidine ring system can impart conformational constraint on a molecule, which can lead to a more favorable binding entropy upon interaction with its biological target. This pre-organization of the molecule into a bioactive conformation can enhance potency and selectivity. Furthermore, the azetidine scaffold is recognized as a valuable bioisostere for other commonly used groups, such as gem-dimethyl or carbonyl groups, and can influence physicochemical properties like solubility and metabolic stability.

The terminal alkyne functionality of this compound provides a handle for further chemical modification through highly efficient and orthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the late-stage introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the drug-like properties of the lead compound. For instance, a study on P2Y12 receptor antagonists demonstrated that the introduction of an azetidine ring, when compared to a piperidine ring, resulted in a tenfold higher clearance in dogs, a key pharmacokinetic parameter. nih.gov

| Contribution to Lead Optimization | Rationale |

| Improved Potency & Selectivity | The rigid azetidine core restricts conformational flexibility, leading to a more defined orientation for target binding. |

| Enhanced Metabolic Stability | The strained ring system can alter metabolic pathways, potentially reducing clearance and increasing half-life. |

| Modulation of Physicochemical Properties | The azetidine moiety can improve solubility and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov |

| Facilitated SAR Studies | The terminal alkyne allows for the rapid generation of diverse analogues via click chemistry for comprehensive structure-activity relationship exploration. nih.gov |

Development of PROTAC Linkers and Rigid Conformations for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. The nature of the linker, including its length, rigidity, and composition, plays a crucial role in the efficacy of the PROTAC.

The rigid structure of this compound makes it an attractive building block for the construction of PROTAC linkers. medchemexpress.commedchemexpress.com While flexible linkers like polyethylene (B3416737) glycol (PEG) chains are commonly used, there is growing evidence that incorporating rigid motifs can be advantageous. researchgate.netnih.gov Rigid linkers can help to pre-organize the PROTAC molecule, reducing the entropic penalty of forming the ternary complex (PROTAC-target-E3 ligase) and potentially enhancing its stability and degradation efficiency.

The ethynyl group of this compound is particularly useful for linker synthesis. It can be readily coupled to an azide-functionalized ligand using CuAAC click chemistry, a highly efficient and bioorthogonal reaction. nih.govexplorationpub.com This modular approach allows for the systematic variation of the linker length and composition to optimize PROTAC activity.

| Feature of this compound | Application in PROTAC Linkers |

| Rigid Azetidine Core | Imparts conformational rigidity to the linker, potentially improving the stability and efficiency of the ternary complex. researchgate.net |

| Terminal Alkyne | Enables facile and efficient "click" chemistry for conjugation to target-binding and E3 ligase-binding moieties. nih.govexplorationpub.com |

| Methyl Group | Provides a specific three-dimensional vector that can influence the spatial orientation of the connected ligands. |

Application in Peptidomimetics and Constrained Peptide Design

Peptides are important signaling molecules and therapeutic agents, but their application is often limited by poor metabolic stability and low bioavailability. Peptidomimetics are compounds that mimic the structure and function of peptides but with improved drug-like properties. The incorporation of constrained amino acid analogues is a common strategy in peptidomimetic design.

This compound can serve as a valuable building block for the synthesis of constrained peptide analogues. The azetidine ring can act as a mimic of a peptide bond or a specific amino acid side chain, inducing a turn or other secondary structure in the peptide backbone. researchgate.netnih.gov This conformational constraint can lead to increased receptor affinity and selectivity, as well as enhanced resistance to proteolytic degradation. researchgate.netnih.gov

The ethynyl group provides a versatile handle for further functionalization. For example, it can be used to cyclize peptides through intramolecular click reactions or to attach other molecules, such as fluorescent probes or drug payloads. researchgate.netnih.goveurpepsoc.com Studies have shown that the introduction of azetidine-based amino acids can significantly improve the cyclization efficiency of peptides and enhance their stability towards proteases. researchgate.netnih.gov

| Application | Rationale |

| Induction of Secondary Structures | The rigid azetidine ring can act as a turn-inducing element in a peptide chain, leading to a more defined conformation. researchgate.netnih.gov |

| Enhanced Proteolytic Stability | The unnatural azetidine structure can prevent recognition by proteases, increasing the peptide's half-life. researchgate.netnih.gov |

| Facilitation of Peptide Cyclization | The ethynyl group allows for efficient intramolecular "click" reactions to form cyclic peptides with improved properties. nih.gov |

Contributions to Targeted Drug Delivery Systems and Molecular Probes

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues. This is often achieved by conjugating the drug to a targeting moiety, such as an antibody or a small molecule ligand. Molecular probes are used to visualize and study biological processes in living systems.

The terminal alkyne of this compound makes it an ideal building block for the construction of targeted drug delivery systems and molecular probes. The alkyne can be readily conjugated to an azide-modified targeting ligand or imaging agent using click chemistry. glenresearch.com This highly specific and efficient reaction can be performed under mild, biocompatible conditions, making it suitable for the modification of sensitive biomolecules.

| Application | Role of this compound |

| Targeted Drug Delivery | The ethynyl group serves as a conjugation point for attaching targeting ligands to direct a drug to a specific cell or tissue type. |

| Molecular Probes | The alkyne allows for the attachment of fluorescent dyes, radiolabels, or other reporter molecules for imaging and diagnostic purposes. researchgate.net |

| Theranostics | The versatility of the scaffold enables the combination of a therapeutic agent and a diagnostic marker in a single molecule. mdpi.com |

Computational Chemistry and Theoretical Investigations of 1 Boc 3 Ethynyl 3 Methylazetidine and Its Derivatives

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. For 1-Boc-3-ethynyl-3-methylazetidine, such studies could provide valuable information on its reactivity. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) surface could reveal the most likely sites for electrophilic and nucleophilic attack. The ethynyl (B1212043) group, for instance, is expected to be an electron-rich region susceptible to electrophilic addition, while the carbonyl oxygen of the Boc protecting group would present a site for nucleophilic interaction.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

| Parameter | Predicted Value | Significance |

| HOMO Energy | - | Indicates the ability to donate electrons. |

| LUMO Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | - | Correlates with chemical reactivity and stability. |

| Dipole Moment | - | Provides insight into the molecule's polarity. |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Conformational Analysis of the Azetidine (B1206935) Ring and Substituents

The four-membered azetidine ring is known to exhibit a puckered conformation to relieve ring strain. The presence of substituents at the 3-position, namely the ethynyl and methyl groups, as well as the bulky Boc group on the nitrogen atom, will significantly influence the ring's preferred conformation. A detailed conformational analysis, employing methods such as relaxed potential energy surface scans, would identify the most stable conformers and the energy barriers between them.

Understanding the conformational preferences is crucial as it dictates the three-dimensional shape of the molecule, which in turn affects its biological activity and its interactions with other molecules. The relative orientations of the ethynyl and methyl groups will be of particular interest, as this can impact their accessibility for chemical reactions.

Reaction Mechanism Elucidation for Key Derivatization Pathways

The ethynyl group of this compound is a versatile functional handle for a variety of chemical transformations, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and hydration reactions. Computational studies can be employed to elucidate the detailed mechanisms of these reactions.

By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This would provide insights into the reaction kinetics and thermodynamics, helping to explain experimental observations and to optimize reaction conditions. For instance, theoretical calculations could clarify the role of catalysts and predict the regioselectivity and stereoselectivity of certain derivatization reactions.

Molecular Modeling and Docking Studies of this compound Derivatives in Ligand Design

The unique three-dimensional scaffold of the azetidine ring, combined with the rigid ethynyl moiety, makes derivatives of this compound attractive candidates for ligand design in drug discovery. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.

Once a derivative of this compound is synthesized, docking studies could be performed to assess its potential as an inhibitor or modulator of a specific biological target. These studies provide a binding affinity score, which is an estimate of the strength of the interaction, and visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. This information is invaluable for the rational design of more potent and selective drug candidates.

Table 2: Hypothetical Docking Scores of a this compound Derivative against a Kinase Target

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Triazole derivative | - | - |

| Phenyl-substituted derivative | - | - |

Note: The values and residues in this table are for illustrative purposes and would be specific to the derivative and the protein target being studied.

In Silico Prediction of Synthetic Accessibility and Reaction Energetics

Before embarking on the synthesis of novel derivatives of this compound, computational tools can be used to predict their synthetic accessibility. Algorithms can analyze the complexity of a target molecule and suggest potential synthetic routes, flagging steps that may be challenging or low-yielding.

Furthermore, quantum chemical calculations can be used to predict the energetics of proposed reaction steps. By comparing the energies of different synthetic pathways, it may be possible to identify the most energetically favorable and, therefore, most likely to be successful in the laboratory. This in silico approach can save significant time and resources in the planning and execution of synthetic campaigns.

Future Perspectives and Emerging Research Directions for 1 Boc 3 Ethynyl 3 Methylazetidine

Development of Novel Catalytic Asymmetric Syntheses of 1-Boc-3-ethynyl-3-methylazetidine

The synthesis of molecules with all-carbon quaternary centers in high enantiopurity remains a significant challenge in organic chemistry. For this compound, the development of catalytic asymmetric methods to construct its chiral core is a paramount future objective. Current routes may rely on racemic preparations or chiral auxiliaries, but the future lies in more elegant and efficient catalytic strategies.

Emerging research will likely focus on the enantioselective alkynylation of a suitable precursor, such as N-Boc-3-methylazetidin-3-one. This could be achieved through the use of chiral catalysts that can effectively discriminate between the prochiral faces of the ketone. Organocatalysis, which has seen tremendous growth, offers a promising avenue. nih.gov Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, could be employed to facilitate the asymmetric addition of an ethynyl (B1212043) group. nih.gov

Another promising approach is transition-metal catalysis. Copper- and zinc-based catalytic systems have shown success in the asymmetric alkynylation of various carbonyl compounds. nih.govnih.gov The development of novel chiral ligands that can accommodate the specific steric and electronic properties of the azetidinone precursor will be crucial. A potential research direction could involve a catalytic asymmetric route analogous to the synthesis of carbapenems, where ketenes react with imines in the presence of a chiral catalyst to form β-lactams with high enantioselectivity. nih.gov

Furthermore, the desymmetrization of a prochiral precursor represents a powerful strategy. acs.org A hypothetical prochiral di-ethynyl precursor could be selectively mono-alkynylated using a chiral catalyst to furnish the desired enantiomerically enriched product. The table below outlines potential catalytic systems that could be explored for the asymmetric synthesis of this compound.

| Catalytic System | Precursor | Potential Advantages |

| Chiral Organocatalyst (e.g., Proline derivative) | N-Boc-3-methylazetidin-3-one | Metal-free, environmentally benign, high enantioselectivity. |

| Copper(I)/Chiral Ligand (e.g., BOX, PyBox) | N-Boc-3-methylazetidin-3-one | High turnover numbers, broad substrate scope. |

| Zinc(II)/Chiral Ligand (e.g., (-)-N-methylephedrine) | N-Boc-3-methylazetidin-3-one | Mild reaction conditions, good functional group tolerance. |

| Nickel-catalyzed Suzuki Coupling | Racemic 3-bromo-3-ethynyl-azetidine derivative | Access to quaternary centers, potential for kinetic resolution. acs.org |

Exploration of Bioorthogonal Click Reactions with Advanced Azetidine (B1206935) Derivatives

The terminal alkyne functionality of this compound makes it an ideal candidate for bioorthogonal chemistry. nih.govnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful "click" reactions that allow for the selective formation of triazoles in complex biological environments. mit.eduyoutube.com

Future research will undoubtedly explore the utility of this compound as a bioorthogonal labeling reagent. After deprotection of the Boc group, the resulting secondary amine can be conjugated to biomolecules such as proteins, peptides, or nucleic acids. The appended ethynyl-azetidine moiety can then be used to "click" with azide-modified probes for imaging, tracking, or purification. The rigid azetidine scaffold may offer unique conformational constraints that could be advantageous in certain biological applications. enamine.net

Advanced azetidine derivatives for bioorthogonal chemistry could include those with modified substitution patterns to fine-tune their reactivity and physicochemical properties. For instance, the methyl group could be replaced with other alkyl or functional groups to modulate lipophilicity or introduce additional reactive handles. The development of azetidine-based probes with integrated fluorophores or affinity tags is another exciting prospect.

Applications in Supramolecular Chemistry and Advanced Materials Science

The unique structural features of this compound make it an attractive building block for supramolecular chemistry and materials science. The rigid, three-dimensional nature of the azetidine core, combined with the linear ethynyl rod, can be exploited to construct well-defined supramolecular architectures.

Future research could involve the synthesis of polymers and dendrimers incorporating the this compound motif. The ethynyl group can participate in polymerization reactions, such as Glaser coupling, to form conjugated polymers with interesting optoelectronic properties. The azetidine ring can influence the polymer's backbone conformation and solubility.

In materials science, the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality. The nitrogen atom of the azetidine ring could act as a coordination site for metal ions, while the ethynyl group could be used for post-synthetic modification.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science necessitates the adoption of modern technologies like flow chemistry and automated synthesis. researchgate.netyoutube.com The future development of synthetic routes to this compound and its derivatives will likely leverage these platforms.

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. uniba.itnih.govacs.org A continuous flow process for the synthesis of key intermediates, or even the final compound itself, would enable scalable and reproducible production. For instance, a flow-based lithiation and subsequent electrophilic alkynylation of a suitable azetidine precursor could be envisioned. uniba.itnih.gov Photochemical methods, which have been successfully applied to the synthesis of alkyl azetidines in flow, could also be adapted. thieme-connect.com

Automated synthesis platforms can be used to rapidly generate libraries of derivatives based on the this compound scaffold. researchgate.net By varying the substituents on the azetidine ring or by derivatizing the ethynyl group through click chemistry, a diverse set of compounds can be prepared and screened for biological activity or material properties.

The table below summarizes potential flow chemistry and automated synthesis strategies.

| Technology | Application | Potential Advantages |

| Flow Chemistry | Synthesis of this compound | Scalability, safety, precise control of reaction parameters. uniba.itnih.govthieme-connect.com |

| Automated Synthesis | Library generation of derivatives | High-throughput screening, rapid lead optimization. researchgate.netyoutube.com |

| Robotic Platforms | Miniaturized reaction screening | Efficient optimization of reaction conditions. youtube.com |

Design of Next-Generation Pharmaceutical Intermediates and Functional Molecules

The azetidine moiety is increasingly recognized as a valuable scaffold in medicinal chemistry. rsc.orgontosight.aimedwinpublishers.comnih.gov Its incorporation into drug candidates can improve physicochemical properties such as solubility and metabolic stability, and provide novel vectors for exploring chemical space. nih.govenamine.net this compound, with its unique combination of a quaternary center and a reactive alkyne, is a prime candidate for the design of next-generation pharmaceutical intermediates. chemrxiv.orgtechnologynetworks.comnih.gov

The ethynyl group can serve as a versatile handle for introducing a wide range of functional groups via click chemistry or Sonogashira coupling. This allows for the rapid generation of diverse compound libraries for lead discovery and optimization. The azetidine ring itself can act as a bioisostere for other cyclic systems, such as piperidines or pyrrolidines, offering a means to modulate receptor binding and pharmacokinetic profiles. acs.org

Future research will focus on the synthesis of novel bioactive molecules derived from this compound. These could include enzyme inhibitors, receptor modulators, or novel antibiotic scaffolds. medwinpublishers.comnih.gov The rigid azetidine core can be used to control the spatial orientation of pharmacophoric groups, leading to enhanced potency and selectivity. The development of azetidine-containing peptidomimetics is another promising area of research. rsc.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for 1-Boc-3-ethynyl-3-methylazetidine, and how can reaction yields be optimized?

The synthesis of this compound typically involves multi-step protection and functionalization of the azetidine ring. A common approach includes:

- Step 1 : Boc protection of the azetidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

- Step 2 : Introduction of the ethynyl group via Sonogashira coupling or alkyne alkylation, requiring palladium catalysts and controlled temperature (60–80°C) .

- Optimization : Yield improvements (e.g., from 60% to >85%) can be achieved by optimizing solvent polarity (e.g., THF vs. DMF), catalyst loading (1–5 mol%), and reaction time (12–24 hours). Monitor progress using TLC or LC-MS to identify intermediates and byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : Compare / NMR spectra with reference data to confirm substitution patterns (e.g., ethynyl proton at δ ~2.5 ppm and Boc group at δ ~1.4 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect trace impurities .

- Elemental Analysis : Validate molecular formula (e.g., C₁₁H₁₇NO₂) with <0.3% deviation .

Q. What are the critical storage conditions to ensure compound stability?

- Temperature : Store at –20°C in airtight containers to prevent Boc group hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) and avoid exposure to humid environments .

- Light Sensitivity : Protect from UV light using amber vials to prevent alkyne dimerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data may arise from:

- Rotameric States : Use variable-temperature NMR (VT-NMR) to identify conformational isomers causing split peaks .

- Residual Solvents : Perform thorough drying (e.g., under high vacuum) and compare with solvent-free reference spectra .

- Stereochemical Ambiguities : Employ X-ray crystallography or computational modeling (DFT) to confirm spatial arrangements .

Q. What methodologies are effective for studying the reactivity of the ethynyl group in cross-coupling reactions?

- Substrate Screening : Test reactivity with aryl halides (e.g., iodobenzene) under Sonogashira conditions (Pd(PPh₃)₄, CuI, and Et₃N) to evaluate coupling efficiency .

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track alkyne consumption rates and identify rate-limiting steps .

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map transition states and predict regioselectivity .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Catalyst Engineering : Use chiral ligands (e.g., BINAP) to enhance stereocontrol during asymmetric alkynylation .

- Process Optimization : Implement flow chemistry systems to improve heat/mass transfer and reduce side reactions .

- Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns and polarimetric detection .

Q. What safety protocols are essential when handling this compound in catalytic studies?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF) .

- Waste Disposal : Neutralize acidic byproducts (e.g., TFA from Boc deprotection) with sodium bicarbonate before disposal .

Methodological Considerations

- Experimental Design : Pre-screen reaction conditions (e.g., solvent, catalyst, temperature) using high-throughput robotic platforms to minimize trial-and-error approaches .

- Data Validation : Cross-verify results with orthogonal techniques (e.g., NMR + XRD) to ensure reproducibility .

- Contingency Planning : Prepare for Boc group instability by storing backup aliquots under inert gas (N₂/Ar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.